molecular formula C9H10N4O3 B1412446 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester CAS No. 174541-91-4

2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B1412446
CAS No.: 174541-91-4
M. Wt: 222.2 g/mol
InChI Key: XPSQXOQMQTXUNJ-UHFFFAOYSA-N
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Description

2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is a heterocyclic organic compound belonging to the pyrimidine family. This compound features a fused pyrimidine ring system with a furo[2,3-d] substitution and an ethyl ester group at the 5-position

Mechanism of Action

Target of Action

The primary target of 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the folate pathway, which is crucial for DNA synthesis and cell growth. This makes DHFR a key target for antimicrobial, antifungal, antiprotozoal, and antitumor agents .

Mode of Action

The compound interacts with DHFR, inhibiting its activity . The structure-activity relationship indicates that the α-carboxylic acid of these compounds is more important than the γ-carboxylic acid for DHFR inhibitory activity and RFC binding affinity .

Biochemical Pathways

By inhibiting DHFR, the compound interferes with the folate pathway . This pathway involves more than twenty interrelated enzymatic reactions in cellular metabolism . Disruption of this pathway can lead to impaired DNA synthesis and cell growth, which is why DHFR inhibitors are effective as antimicrobial, antifungal, antiprotozoal, and antitumor agents .

Pharmacokinetics

The compound is a potential substrate for the Reduced Folate Carrier (RFC), the major membrane transporter for the uptake of folates and classical antifolates . Impaired transport is often a mechanism of antitumor resistance

Result of Action

The inhibition of DHFR and the subsequent disruption of the folate pathway can lead to impaired DNA synthesis and cell growth . This can result in the death of rapidly dividing cells, such as cancer cells or microbes, making the compound effective as an antimicrobial, antifungal, antiprotozoal, and antitumor agent .

Biochemical Analysis

Biochemical Properties

2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester plays a significant role in biochemical reactions by acting as an antifolate. It interacts with enzymes such as dihydrofolate reductase (DHFR), inhibiting its activity. This inhibition disrupts the folate pathway, which is crucial for DNA synthesis and repair. The compound also interacts with the reduced folate carrier (RFC), a major membrane transporter for folates and classical antifolates .

Cellular Effects

This compound affects various types of cells by inhibiting cell proliferation. It influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the folate pathway. This disruption leads to impaired DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the availability of tetrahydrofolate, a cofactor required for the synthesis of thymidylate, purines, and certain amino acids. The compound’s interaction with RFC also affects its cellular uptake and distribution .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules. Long-term exposure to the compound can lead to sustained inhibition of DHFR and prolonged disruption of cellular functions, including DNA synthesis and repair .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits DHFR without causing significant toxicity. At high doses, it can lead to adverse effects such as bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity. These toxic effects are due to the compound’s impact on rapidly dividing cells and tissues .

Metabolic Pathways

This compound is involved in metabolic pathways related to folate metabolism. It interacts with enzymes such as DHFR and RFC, affecting the synthesis of thymidylate, purines, and certain amino acids. The compound’s inhibition of DHFR leads to a decrease in tetrahydrofolate levels, which in turn affects the overall metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by the RFC. This transporter facilitates the uptake of the compound into cells, where it can exert its inhibitory effects on DHFR. The compound’s distribution is influenced by factors such as its affinity for RFC and its ability to cross cellular membranes .

Subcellular Localization

This compound localizes to specific subcellular compartments where DHFR is active. This localization is crucial for the compound’s inhibitory effects on folate metabolism. The compound may also undergo post-translational modifications that affect its targeting to specific organelles or compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester typically involves multiple steps, starting with the construction of the pyrimidine core. One common approach is the cyclization of appropriate precursors, such as 2,4-diaminopyrimidines, followed by esterification. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester has shown promise in several scientific research areas:

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and antitumor properties.

  • Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Its applications extend to the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Comparison with Similar Compounds

2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is part of a broader class of heterocyclic pyrimidine compounds. Similar compounds include:

  • Furo[2,3-d]pyrimidines: These compounds share the same fused ring structure but may have different substituents and functional groups.

  • Antifolate analogs: These compounds are structurally related and are known for their antimicrobial and antitumor properties.

Uniqueness: What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2,4-diaminofuro[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-2-15-8(14)4-3-16-7-5(4)6(10)12-9(11)13-7/h3H,2H2,1H3,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSQXOQMQTXUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=NC(=NC(=C12)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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